4-methoxy-3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
Overview
Description
4-methoxy-3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.10929292 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
O-Demethylation in Plant Biology
4-Methoxybenzoic acids, including variants similar to 4-methoxy-3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, have been studied in the context of plant biology. Research has shown that O-demethylation of benzoic acids is specific to para methoxy groups in wheat seedlings. This process is linked to the formation of various hydroxybenzoic acids, which are vital in plant metabolism and cellular compartmentalization (Harms & Prieß, 1973).
Polyaniline Doping in Material Science
Benzoic acids, including methoxybenzoic acid derivatives, have been used as dopants for polyaniline in material science. These substances enhance the electrical properties of polyaniline, making them valuable in developing advanced materials with specific electronic characteristics (Amarnath & Palaniappan, 2005).
Biochemical Transformations by Microorganisms
Studies have examined the ability of microorganisms, such as Pseudomonas putida, to transform methoxybenzoic acids. These biochemical processes are crucial in understanding microbial degradation of aromatic compounds and their subsequent impact on environmental processes (Donnelly & Dagley, 1980).
Fluorescent Derivatization in Analytical Chemistry
Methoxybenzoic acid derivatives are used in developing fluorescent derivatization reagents for hydroxyl and amino compounds. This application is significant in analytical chemistry, particularly in chromatography for detecting and analyzing a wide range of compounds (Tsuruta & Kohashi, 1987).
Properties
IUPAC Name |
4-methoxy-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-10-26-14-7-4-12(5-8-14)17(22)21-19(27)20-15-11-13(18(23)24)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,23,24)(H2,20,21,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXWDBFHZAZNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.